molecular formula C5H11NO2 B3002422 3-Hydroxy-3-methylbutanamide CAS No. 88512-09-8

3-Hydroxy-3-methylbutanamide

Cat. No. B3002422
CAS RN: 88512-09-8
M. Wt: 117.148
InChI Key: QHNHAWNULKRVMJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutanamide is not directly discussed in the provided papers; however, related compounds and their biosynthesis, metabolism, and synthesis are covered. For instance, 3-methylbutanal, a flavor compound in cheese, is synthesized by lactic acid bacteria and has been studied for its role in cheese flavor and metabolic pathways . The metabolism of 3-methylbutanal in rats suggests it may be derived from colonic bacterial breakdown of leucine and could influence central nervous system function . Additionally, the synthesis of related compounds like 2,3-dihydroxy-2-methylbutanamide from acetoin via cyanohydrin synthesis has been explored using ion-exclusion and ion-exchange techniques .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 3-Hydroxy-3-methylbutanamide. For example, 2,3-dihydroxy-2-methylbutanamide can be synthesized from acetoin cyanohydrin, which suggests that similar techniques could potentially be applied to the synthesis of 3-Hydroxy-3-methylbutanamide . Moreover, the synthesis of 2-substituted 4-hydroxybutanamide derivatives through aminolysis indicates a possible synthetic route for amide derivatives .

Molecular Structure Analysis

The molecular structure of N-(Dibenzylcarbamothioyl)-3-methylbutanamide has been characterized by NMR, FT-IR, and X-ray diffraction methods, providing a detailed understanding of the crystal structure and intermolecular contacts . This analysis could be relevant for understanding the structural properties of 3-Hydroxy-3-methylbutanamide.

Chemical Reactions Analysis

The formation of 3-methylbutanal and 3-methylbutan-1-ol during fermentation in cheese and other media has been studied, which could provide insights into the chemical reactions and pathways that might be involved in the formation or transformation of 3-Hydroxy-3-methylbutanamide .

Physical and Chemical Properties Analysis

The thermal behavior of poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) has been analyzed, indicating that the methylation of the α-carbon affects the material's thermal properties . This suggests that the physical and chemical properties of 3-Hydroxy-3-methylbutanamide could also be influenced by its molecular structure.

Scientific Research Applications

Cyclopropanecarboxamide Synthesis

Mekhael, Linden, and Heimgartner (2011) reported the synthesis of 1-methylcyclopropanecarboxamide using a base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide. This method offers a novel approach for creating cyclopropanecarboxamides, which have potential applications in various chemical syntheses (Mekhael, Linden, & Heimgartner, 2011).

11β-Hydroxysteroid Dehydrogenase 1 Inhibition

Lee, Shin, and Ahn (2014) explored the use of 3-Amino-N-adamantyl-3-methylbutanamide derivatives in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. Their study demonstrated effective in vitro and ex vivo inhibition, highlighting potential therapeutic applications (Lee, Shin, & Ahn, 2014).

Acylphloroglucinol Synthesis

In the study by Morkunas, Dube, Götz, and Maier (2013), 3-Hydroxy-3-methylbutanamide was involved in the synthesis of acylphloroglucinols like rhodomyrtone and rhodomyrtosone B. These compounds showed potent antibiotic activity, indicating their relevance in pharmaceutical research (Morkunas, Dube, Götz, & Maier, 2013).

Radiosynthesis for Medical Imaging

Wagner et al. (2009) discussed the synthesis of a CGS 27023A derivative, an inhibitor labeled with fluorine-18 for positron emission tomography (PET) imaging in medical diagnostics. This highlights the use of 3-Hydroxy-3-methylbutanamide derivatives in advanced medical imaging technologies (Wagner et al., 2009).

Aroma Compound Analysis in Beverages

Gracia-Moreno, Lopez, and Ferreira (2015) employed 3-Hydroxy-3-methylbutanamide in their method to quantify hydroxy acids in wines and other alcoholic beverages. Their study provided insights into the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Metabolic and Signal Regulation

Mierziak, Burgberger, and Wojtasik (2021) discussed the role of 3-hydroxybutyrate, a compound related to 3-Hydroxy-3-methylbutanamide, in metabolism and signaling across various organisms, including its potential therapeutic properties (Mierziak, Burgberger, & Wojtasik, 2021).

Flavor Compound Production in Dairy Fermentation

Smit, Engels, Wouters, and Smit (2004) examined the role of various microorganisms in converting leucine into 3-methylbutanal, a flavor compound in dairy products. The study highlighted the importance of certain enzymes in producing flavor compounds, with potential applications in the food industry (Smit, Engels, Wouters, & Smit, 2004).

Synthesis of Complex Organic Structures

In the research by Reddy et al. (2014), 3-Hydroxy-3-methylbutanamide was used to synthesize spiro[tetrahydropyran-3,3'-oxindole] derivatives, demonstrating its utility in creating complex organic structures with potential applications in pharmaceuticals (Reddy et al., 2014).

Whole-Cell Catalysis for Chemical Synthesis

Gao and Li (2021) presented a biocatalytic method using Escherichia coli for the synthesis of 3-Hydroxy-3-methylbutyrate from l-leucine. This method provides an efficient, ATP-independent route for chemical production, highlighting the potential of biocatalysis in industrial applications (Gao & Li, 2021).

Cardiovascular and Pleiotropic Effects of Statins

Research by Mihos, Pineda, and Santana (2014) discussed the pleiotropic effects of statins, including 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, in cardiovascular diseases. This illustrates the broader impact of compounds related to 3-Hydroxy-3-methylbutanamide in medical research (Mihos, Pineda, & Santana, 2014).

COPD Treatment and Statin Research

Janda et al. (2009) investigated the effects of statins, including those related to 3-Hydroxy-3-methylbutanamide, on Chronic Obstructive Pulmonary Disease (COPD). This study contributes to understanding the potential role of these compounds in treating respiratory conditions (Janda et al., 2009).

Antifungal Activity

Si (2009) synthesized N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide and explored its antifungal properties, offering insights into the agricultural and pharmaceutical applications of such compounds (Si, 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H315, indicating that it may cause skin irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and not ingesting the compound .

properties

IUPAC Name

3-hydroxy-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNHAWNULKRVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylbutanamide

CAS RN

88512-09-8
Record name 3-hydroxy-3-methylbutanamide
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